molecular formula C9H21N B2987901 (2R)-3-Ethyl-2-methylhexan-1-amine CAS No. 2248220-76-8

(2R)-3-Ethyl-2-methylhexan-1-amine

Cat. No. B2987901
M. Wt: 143.274
InChI Key: RCQUSVTXPYJYFB-IENPIDJESA-N
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Description

(2R)-3-Ethyl-2-methylhexan-1-amine, also known as Higenamine, is a natural compound found in various plants such as Aconitum japonicum and Nelumbo nucifera. Higenamine has been used in traditional medicine for centuries due to its bronchodilator and anti-inflammatory properties. In recent years, Higenamine has gained attention in the scientific community due to its potential use as a therapeutic agent for various diseases.

Mechanism Of Action

(2R)-3-Ethyl-2-methylhexan-1-amine exerts its effects through various mechanisms such as beta-adrenergic receptor activation, calcium channel modulation, and phosphodiesterase inhibition. (2R)-3-Ethyl-2-methylhexan-1-amine has been shown to activate beta-1 and beta-2 adrenergic receptors, which leads to increased myocardial contractility and bronchodilation. (2R)-3-Ethyl-2-methylhexan-1-amine has also been shown to modulate calcium channels, which leads to increased calcium influx and improved cardiac function. Additionally, (2R)-3-Ethyl-2-methylhexan-1-amine has been found to inhibit phosphodiesterase, which leads to increased cAMP levels and improved cardiac function.

Biochemical And Physiological Effects

(2R)-3-Ethyl-2-methylhexan-1-amine has been found to have various biochemical and physiological effects such as increased heart rate, increased myocardial contractility, bronchodilation, and improved glucose metabolism. (2R)-3-Ethyl-2-methylhexan-1-amine has been shown to increase heart rate by activating beta-1 adrenergic receptors. (2R)-3-Ethyl-2-methylhexan-1-amine has also been shown to increase myocardial contractility by activating beta-1 and beta-2 adrenergic receptors and modulating calcium channels. Additionally, (2R)-3-Ethyl-2-methylhexan-1-amine has been found to have bronchodilator effects by activating beta-2 adrenergic receptors. (2R)-3-Ethyl-2-methylhexan-1-amine has also been found to improve glucose metabolism by activating AMP-activated protein kinase (AMPK) and increasing glucose uptake.

Advantages And Limitations For Lab Experiments

(2R)-3-Ethyl-2-methylhexan-1-amine has several advantages for lab experiments such as its availability, low toxicity, and ability to target specific receptors. (2R)-3-Ethyl-2-methylhexan-1-amine can be easily synthesized or extracted from natural sources, which makes it readily available for lab experiments. (2R)-3-Ethyl-2-methylhexan-1-amine also has low toxicity, which makes it a safe compound to use in lab experiments. Additionally, (2R)-3-Ethyl-2-methylhexan-1-amine can target specific receptors such as beta-1 and beta-2 adrenergic receptors, which makes it a useful tool for studying these receptors. However, one limitation of (2R)-3-Ethyl-2-methylhexan-1-amine is its potential for off-target effects, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on (2R)-3-Ethyl-2-methylhexan-1-amine. One area of research is the development of novel (2R)-3-Ethyl-2-methylhexan-1-amine derivatives with improved pharmacological properties. Another area of research is the investigation of the potential use of (2R)-3-Ethyl-2-methylhexan-1-amine as a therapeutic agent for other diseases such as cancer and neurological disorders. Additionally, more research is needed to elucidate the molecular mechanisms underlying the effects of (2R)-3-Ethyl-2-methylhexan-1-amine on various physiological processes. Overall, (2R)-3-Ethyl-2-methylhexan-1-amine has the potential to be a valuable therapeutic agent for various diseases, and further research is needed to fully understand its pharmacological properties and therapeutic potential.

Synthesis Methods

(2R)-3-Ethyl-2-methylhexan-1-amine can be synthesized through various methods such as extraction from natural sources or chemical synthesis. One of the most common methods for chemical synthesis is the reduction of norcoclaurine, which is a precursor of (2R)-3-Ethyl-2-methylhexan-1-amine.

Scientific Research Applications

(2R)-3-Ethyl-2-methylhexan-1-amine has been studied for its potential therapeutic effects in various diseases such as cardiovascular diseases, respiratory diseases, and metabolic disorders. Studies have shown that (2R)-3-Ethyl-2-methylhexan-1-amine can improve cardiac function by increasing myocardial contractility and reducing myocardial ischemia-reperfusion injury. (2R)-3-Ethyl-2-methylhexan-1-amine has also been shown to have bronchodilator effects, which make it a potential treatment for respiratory diseases such as asthma. Additionally, (2R)-3-Ethyl-2-methylhexan-1-amine has been found to have anti-obesity and anti-diabetic effects, which make it a potential treatment for metabolic disorders.

properties

IUPAC Name

(2R)-3-ethyl-2-methylhexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21N/c1-4-6-9(5-2)8(3)7-10/h8-9H,4-7,10H2,1-3H3/t8-,9?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCQUSVTXPYJYFB-IENPIDJESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC)C(C)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(CC)[C@@H](C)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-3-Ethyl-2-methylhexan-1-amine

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